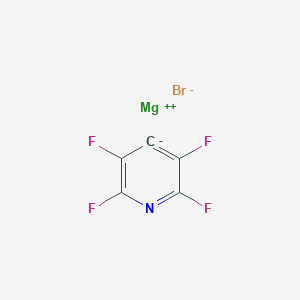
magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide is a chemical compound that combines magnesium, bromide, and a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide typically involves the reaction of 2,3,5,6-tetrafluoropyridine with a magnesium reagent in the presence of a bromide source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the magnesium center can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while redox reactions can produce different oxidation states of the magnesium center .
Scientific Research Applications
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated pyridine moieties into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide involves its interaction with molecular targets through its fluorinated pyridine ring and magnesium center. The fluorine atoms can enhance the compound’s lipophilicity and biological activity, while the magnesium center can participate in coordination chemistry with various ligands .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide.
Magnesium bromide: A related compound that shares the magnesium and bromide components but lacks the fluorinated pyridine ring.
Uniqueness
This compound is unique due to the combination of a fluorinated pyridine ring with a magnesium center, which imparts distinct chemical properties and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
31103-36-3 |
|---|---|
Molecular Formula |
C5BrF4MgN |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide |
InChI |
InChI=1S/C5F4N.BrH.Mg/c6-2-1-3(7)5(9)10-4(2)8;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
QLOPVUDJOMRHGV-UHFFFAOYSA-M |
Canonical SMILES |
[C-]1=C(C(=NC(=C1F)F)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


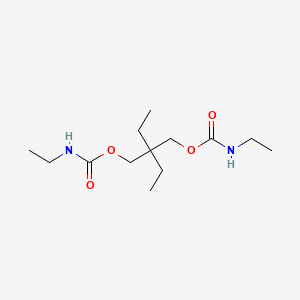
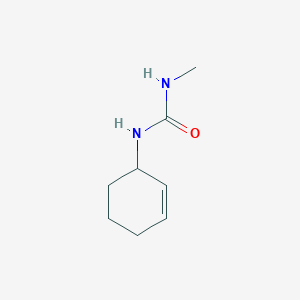
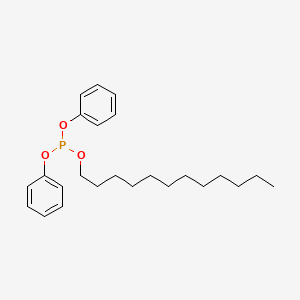
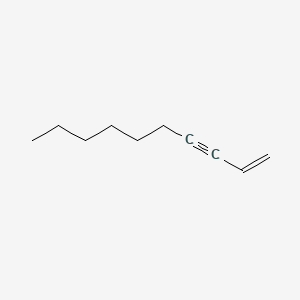
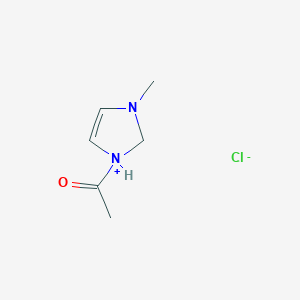
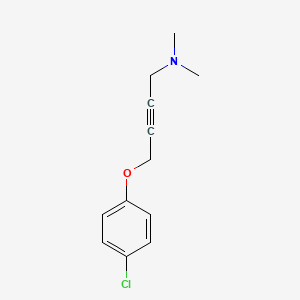
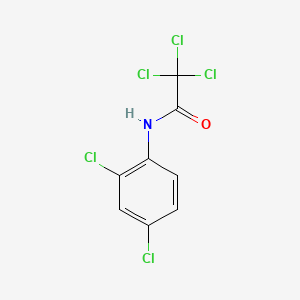
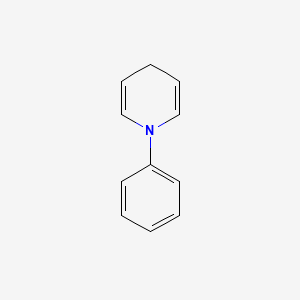
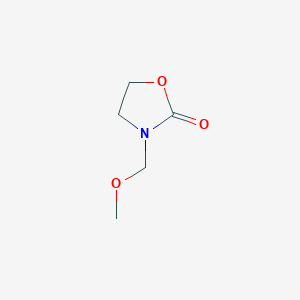

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
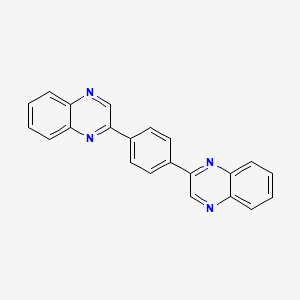

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
